![molecular formula C13H11Cl2N3O2 B13789290 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-37-5](/img/structure/B13789290.png)
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASISCHEM C63577, also known by its chemical name 3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid, is a compound with the molecular formula C13H11Cl2N3O2. It is primarily used in experimental and research settings .
Métodos De Preparación
Análisis De Reacciones Químicas
ASISCHEM C63577 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
ASISCHEM C63577 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products
Mecanismo De Acción
The mechanism of action of ASISCHEM C63577 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
ASISCHEM C63577 can be compared with other similar compounds, such as:
3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid: This compound shares a similar structure but may have different functional groups or substituents.
2-(3,4-dichlorophenyl)pyrimidine derivatives: These compounds have a similar pyrimidine ring structure but may differ in their side chains or functional groups.
Propiedades
Número CAS |
928713-37-5 |
|---|---|
Fórmula molecular |
C13H11Cl2N3O2 |
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-2-1-7(3-10(9)15)13-17-5-8(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20) |
Clave InChI |
YMQYQYNJEIYSCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC=C(C=N2)C(CC(=O)O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


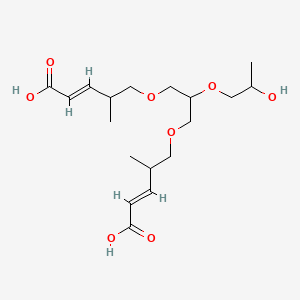
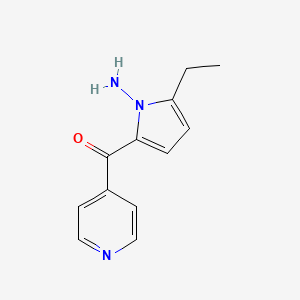

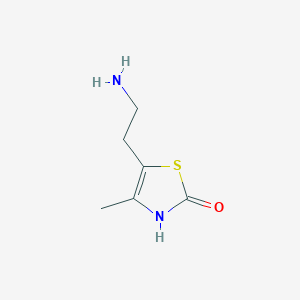
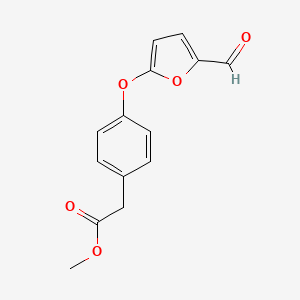
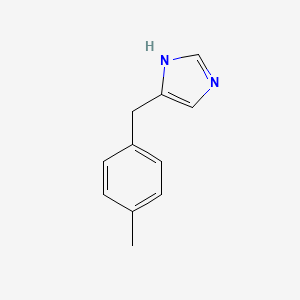

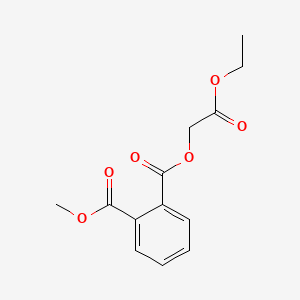
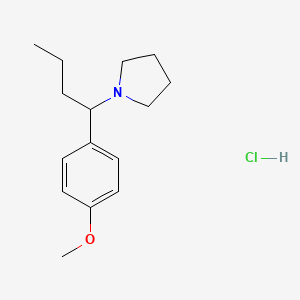
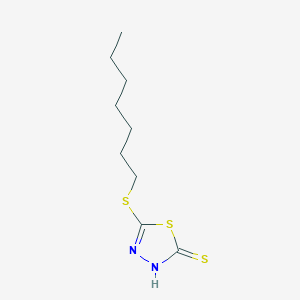
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

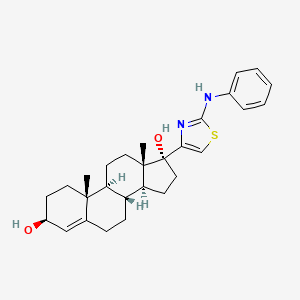
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
